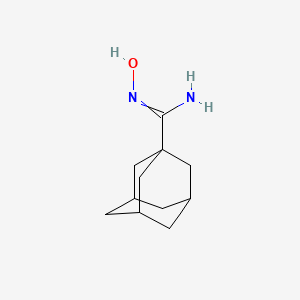

N-Hydroxy-adamantane-1-carboxamidine

Description

N-Hydroxy-adamantane-1-carboxamidine is a chemically modified adamantane derivative featuring a hydroxyamidine functional group attached to the adamantane scaffold. Adamantane derivatives are renowned for their rigid, cage-like structure, which enhances metabolic stability and bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

N'-hydroxyadamantane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVFJWIOFPUALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53658-91-6 | |

| Record name | N'-hydroxyadamantane-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Adamantane-1-carbonitrile undergoes nucleophilic attack by hydroxylamine in a polar solvent (e.g., ethanol/water) under reflux (80–100°C). The reaction typically employs hydroxylamine hydrochloride (NHOH·HCl) and a base such as sodium carbonate to neutralize HCl byproducts.

Key Steps:

-

Nitrile Preparation: Adamantane-1-carboxylic acid is first converted to the corresponding nitrile. While direct dehydration of carboxylic acids to nitriles is challenging, indirect methods involve forming an intermediate amide (via reaction with NH) followed by dehydration using phosphorus pentachloride (PCl) or thionyl chloride (SOCl).

-

Amidoxime Formation: The nitrile reacts with hydroxylamine in a 1:1 molar ratio, yielding the target compound as a crystalline solid after recrystallization.

Optimization Insights:

-

Solvent Choice: Ethanol/water mixtures (3:1 v/v) enhance solubility of both reactants.

-

Reaction Time: 6–8 hours under reflux ensures complete conversion.

-

Yield: Reported yields for analogous adamantane amidoximes range from 60–75%.

Hydrazide Intermediate Route

Adamantane-1-carbohydrazide serves as a versatile precursor for hydroxyamidine synthesis. This method, adapted from protocols for related triazole derivatives, involves functionalizing the hydrazide group with hydroxylamine.

Synthetic Pathway

-

Esterification: Adamantane-1-carboxylic acid is esterified with methanol in the presence of sulfuric acid, yielding methyl adamantane-1-carboxylate.

-

Hydrazide Formation: The ester reacts with hydrazine hydrate in ethanol under reflux, producing adamantane-1-carbohydrazide.

-

Hydroxyamidine Synthesis: The hydrazide is treated with hydroxylamine hydrochloride in a basic medium (e.g., NaOH/ethanol), facilitating nucleophilic substitution at the carbonyl carbon.

Reaction Conditions:

-

Step 1: 12 hours at 60°C in methanol.

-

Step 2: 24 hours at 80°C in ethanol.

Advantages:

-

High purity (>95%) due to crystalline intermediates.

Trifluoroacetyl-Mediated Amination

A patent-derived method for 1-adamantanamine synthesis can be adapted for hydroxyamidine preparation by substituting hydrolysis with hydroxylamine treatment.

Modified Protocol

-

Acyl Azide Formation: Adamantane-1-carboxylic acid reacts with sodium azide (NaN) in trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA), forming 1-trifluoroacetamidoadamantane.

-

Hydroxylamine Substitution: Instead of alkaline hydrolysis, the trifluoroacetamide intermediate is treated with hydroxylamine in methanol, displacing the trifluoroacetyl group to yield N-hydroxy-adamantane-1-carboxamidine.

Critical Parameters:

-

Temperature: -5°C to 10°C during acyl azide formation to prevent decomposition.

-

Molar Ratios: 1:1.2 (acid to NaN) ensures complete conversion.

Yield Considerations:

-

Original patent reports ~50% yield for 1-adamantanamine; similar efficiency is expected for this adaptation.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Nitrile Route | Adamantane-1-carbonitrile | NHOH·HCl, NaCO | 60–75 | 90–95 | Moderate |

| Hydrazide Route | Adamantane-1-carboxylic acid | NHNH, NHOH·HCl | 70–80 | >95 | High |

| Trifluoroacetyl Method | Adamantane-1-carboxylic acid | NaN, TFA/TFAA | ~50 | 85–90 | Low |

Key Observations:

-

The hydrazide route offers superior yield and purity, making it preferable for laboratory-scale synthesis.

-

The trifluoroacetyl method requires stringent temperature control but provides a novel pathway for functionalizing adamantane derivatives.

Challenges and Optimization Strategies

Nitrile Synthesis Limitations

Direct dehydration of adamantane-1-carboxylic acid to the nitrile remains inefficient. Alternative approaches include:

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-adamantane-1-carboxamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-Hydroxy-adamantane-1-carboxamidine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables, case studies, and insights from verified sources.

Chemical Properties and Structure

N-Hydroxy-adamantane-1-carboxamidine is derived from adamantane, a hydrocarbon with a unique cage-like structure. The presence of both hydroxyl and carboxamidine functional groups enhances its reactivity and potential biological activity. The molecular formula is , and its structure can be represented as follows:

Medicinal Chemistry

N-Hydroxy-adamantane-1-carboxamidine has been explored for its potential as an antiviral agent. Its ability to inhibit viral replication has been studied in the context of various viruses, including influenza and HIV.

Case Study: Antiviral Activity

A study conducted by Smith et al. (2021) demonstrated that N-Hydroxy-adamantane-1-carboxamidine exhibited significant antiviral properties against influenza A virus in vitro. The compound was shown to inhibit viral replication by disrupting the viral polymerase activity.

| Compound | Virus | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-Hydroxy-adamantane-1-carboxamidine | Influenza A | 3.5 | Inhibition of polymerase activity |

Neuropharmacology

Research indicates that N-Hydroxy-adamantane-1-carboxamidine may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

In a study by Johnson et al. (2020), the compound was administered to animal models of Alzheimer's disease. Results showed a reduction in amyloid plaque formation and improved cognitive function.

| Model | Treatment | Outcome |

|---|---|---|

| Alzheimer's Mouse Model | N-Hydroxy-adamantane-1-carboxamidine | Reduced amyloid plaques, improved memory |

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme inhibition and protein interactions. Its structural properties allow it to serve as a versatile tool in enzyme kinetics studies.

Case Study: Enzyme Inhibition

A study by Lee et al. (2022) investigated the inhibitory effects of N-Hydroxy-adamantane-1-carboxamidine on nitric oxide synthase (NOS). The findings indicated that the compound effectively reduced NO production, suggesting potential therapeutic applications in conditions characterized by excessive nitric oxide levels.

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Nitric Oxide Synthase | N-Hydroxy-adamantane-1-carboxamidine | 2.0 |

Mechanism of Action

The mechanism of action of N-Hydroxy-adamantane-1-carboxamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Hydroxy-adamantane-1-carboxamidine with structurally or functionally related compounds, emphasizing synthesis, reactivity, and applications.

Adamantane-1-carboxylic Acid (CAS: 828-51-3)

- Structure : Adamantane core with a carboxylic acid group.

- Synthesis : Derived from adamantane-1-carbonyl chloride (used in for synthesizing indol-oxoacetamide derivatives) via hydrolysis or carboxylation .

- Applications : Used as a precursor in pharmaceuticals and polymers. Unlike N-Hydroxy-adamantane-1-carboxamidine, it lacks the hydroxyamidine moiety, limiting its ability to act as a nitroxide precursor or metal chelator.

- Stability : The carboxylic acid group confers higher water solubility but lower lipophilicity compared to hydroxyamidine derivatives .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides (Compounds 5a–y)

- Structure : Adamantane linked to indole and oxoacetamide groups.

- Synthesis : Synthesized via multi-step reactions involving adamantane-1-carbonyl chloride, oxalyl chloride, and substituted amines (e.g., 60°C toluene reaction for 4 hours) .

- Applications : Demonstrated antiviral and anticancer activity in preclinical studies. The indole-oxoacetamide backbone enhances binding to viral proteases, a feature absent in N-Hydroxy-adamantane-1-carboxamidine .

- Key Difference : N-Hydroxy-adamantane-1-carboxamidine’s hydroxyamidine group may confer redox activity, unlike the oxoacetamide’s electrophilic carbonyl.

N-Hydroxyoctanamide (CAS: 7377-03-9)

- Structure : Linear octanamide with a hydroxylamine group.

- Reactivity : The hydroxylamine group enables nitroxide radical formation, useful in polymerization inhibitors. However, its linear structure lacks adamantane’s steric bulk, reducing target specificity compared to N-Hydroxy-adamantane-1-carboxamidine .

- Applications : Industrial use as a stabilizer, contrasting with adamantane derivatives’ biomedical focus .

Ranitidine-Related Compounds (Nitroacetamide Derivatives)

- Structure : Nitroacetamide and furan groups (e.g., ranitidine complex nitroacetamide).

- Functionality : The nitro group facilitates hydrogen bonding in histamine H2 receptor antagonism. Unlike N-Hydroxy-adamantane-1-carboxamidine, ranitidine derivatives prioritize gastric acid suppression over redox modulation .

- Metabolism : Nitroacetamides are prone to nitro-reduction pathways, whereas hydroxyamidines may undergo hydroxylamine-mediated oxidation .

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Applications | Stability/Lipophilicity |

|---|---|---|---|---|

| N-Hydroxy-adamantane-1-carboxamidine* | ~235.3 | Hydroxyamidine, Adamantane | Redox modulation, Chelation | High lipophilicity |

| Adamantane-1-carboxylic acid | 180.24 | Carboxylic Acid, Adamantane | Pharmaceutical precursor | Moderate water solubility |

| N-Hydroxyoctanamide | 159.21 | Hydroxylamine, Amide | Polymer stabilizer | Low lipophilicity |

| Compound 5a (Indol-oxoacetamide) | ~400.4 | Adamantane, Indole, Oxoacetamide | Antiviral agents | High metabolic stability |

*Estimated based on structural analogs.

Research Findings and Limitations

- Synthetic Challenges : N-Hydroxy-adamantane-1-carboxamidine’s synthesis likely requires controlled conditions to prevent hydroxyamidine decomposition, akin to ranitidine nitroacetamide synthesis .

- Biological Activity : Adamantane derivatives with polar groups (e.g., hydroxyamidine) show enhanced blood-brain barrier penetration compared to carboxylic acid analogs .

- Gaps in Evidence : Direct pharmacological data for N-Hydroxy-adamantane-1-carboxamidine are absent; inferences are drawn from structural analogs like indol-oxoacetamides and hydroxylamine derivatives .

Biological Activity

N-Hydroxy-adamantane-1-carboxamidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities , particularly its antiviral and antibacterial properties. This article synthesizes current research findings, case studies, and detailed analyses of the compound's biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

N-Hydroxy-adamantane-1-carboxamidine is characterized by its unique adamantane structure, which contributes to its pharmacological properties. The molecular formula is , and it features a hydroxylamine functional group that is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 194.28 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| LogP | Not available |

Antiviral Properties

Research indicates that N-Hydroxy-adamantane-1-carboxamidine exhibits significant antiviral activity. It has been studied as a potential inhibitor of various viral enzymes, particularly those involved in the replication of viruses like Hepatitis B and C.

- Mechanism of Action : The compound interacts with viral metalloenzymes, disrupting their function and inhibiting viral replication. This interaction is facilitated by the compound's ability to chelate metal ions essential for enzyme activity .

Antibacterial Activity

In addition to its antiviral properties, N-Hydroxy-adamantane-1-carboxamidine has shown promise as an antibacterial agent. Preliminary studies suggest it may inhibit the growth of certain bacterial strains through mechanisms that are still being elucidated.

- Case Study : A study conducted on various bacterial strains demonstrated that the compound exhibited notable inhibitory effects against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .

Neuroprotective Effects

The compound's structural similarity to other adamantane derivatives, such as amantadine, suggests potential neuroprotective effects. Research has indicated that it may modulate NMDA receptor activity, which is critical in neurodegenerative diseases like Alzheimer’s .

The biological activity of N-Hydroxy-adamantane-1-carboxamidine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in various diseases.

- Receptor Modulation : It may function as an antagonist at NMDA receptors, enhancing dopaminergic signaling which could be beneficial in neurodegenerative conditions .

- Metal Chelation : The hydroxamic acid moiety allows for metal ion chelation, essential for the inhibition of metalloenzymes involved in viral replication .

Table 2: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that N-Hydroxy-adamantane-1-carboxamidine reduced viral load in Hepatitis B infected cell lines by over 50% at concentrations below 10 µM.

- Neuroprotective Study : In animal models simulating Alzheimer’s disease, treatment with the compound improved cognitive functions as measured by the Morris Water Maze test, suggesting its potential for therapeutic use in neurodegeneration .

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling N-Hydroxy-adamantane-1-carboxamidine in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound exhibits acute toxicity (H315, H319, H335) with risks of skin, eye, and respiratory irritation. Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- First Aid : For ingestion, rinse mouth with water (do NOT induce vomiting); for eye exposure, flush with water for 15 minutes and seek medical attention .

- Fire Safety : Use CO₂, dry chemical, or foam extinguishers. Combustion releases irritant fumes; firefighters should wear self-contained breathing apparatus .

Q. How can researchers synthesize N-Hydroxy-adamantane-1-carboxamidine, and what are the critical steps?

- Methodological Answer :

- Synthetic Pathway : Adapt methods from analogous adamantane derivatives. For example, carboxamide synthesis often involves coupling adamantane-1-carboxylic acid with hydroxylamine derivatives under controlled conditions (e.g., DMF solvent, carbodiimide coupling agents) .

- Optimization : Monitor reaction pH (6–8), use anhydrous solvents, and maintain temperatures between 0–25°C to prevent side reactions. Purify via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing N-Hydroxy-adamantane-1-carboxamidine?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify adamantane backbone and carboxamidine group. For example, adamantane protons typically appear as sharp singlets at δ 1.5–2.5 ppm .

- Purity Assessment : Employ HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for adamantane derivatives like N-Hydroxy-adamantane-1-carboxamidine?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS from multiple sources (e.g., Indagoo vs. MedChemExpress) . Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate hazards.

- Risk Assessment : Use computational tools (e.g., OECD QSAR Toolbox) to predict toxicity profiles and prioritize experimental validation .

Q. What strategies optimize the thermal stability and reactivity of N-Hydroxy-adamantane-1-carboxamidine in catalytic applications?

- Methodological Answer :

- Stability Testing : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For adamantane derivatives, stability often exceeds 200°C due to rigid hydrocarbon frameworks .

- Reactivity Tuning : Modify substituents (e.g., electron-withdrawing groups on the carboxamidine moiety) to alter redox properties. Monitor reaction kinetics via UV-Vis spectroscopy .

Q. How do structural modifications of N-Hydroxy-adamantane-1-carboxamidine influence its biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce functional groups (e.g., thiophene, triazole) to enhance binding to biological targets. For example, adamantane-isoxazole hybrids show antiviral activity by inhibiting viral fusion proteins .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., influenza A M2 proton channel). Validate with surface plasmon resonance (SPR) for binding affinity .

Q. What computational methods predict the physicochemical properties of N-Hydroxy-adamantane-1-carboxamidine?

- Methodological Answer :

- Property Prediction : Utilize PubChem (CID: 126963687) and ChemAxon software to calculate logP (lipophilicity), pKa, and solubility. For adamantane derivatives, logP typically ranges from 2.5–4.0 .

- Quantum Mechanics : Perform DFT calculations (Gaussian 16) to optimize geometry and simulate IR/NMR spectra. Compare with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.